molecular formula C23H28ClN3O3 B2954152 N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955529-59-6

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2954152
CAS RN: 955529-59-6
M. Wt: 429.95
InChI Key: OQZIFONVPCBXGN-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O3 and its molecular weight is 429.95. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis and Derivatives : A related compound, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, was synthesized and underwent various chemical reactions, leading to the formation of different derivatives through processes such as alkylation and Thorpe-Zeigler cyclization (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Biological Activities

  • Antimicrobial Activity : Compounds containing quinoline structures, similar to the one , demonstrated significant antimicrobial activities. This indicates potential applications in addressing bacterial infections and related diseases (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
  • Cancer Research : Derivatives of quinoline, like the one mentioned in the query, have been studied for their potential as anticancer agents. This includes the synthesis of novel compounds for evaluating antitumor activities against various cancer cell lines, suggesting a potential role in cancer treatment research (Fang et al., 2016).

Neuropharmacology

  • Dopamine Agonist Properties : Tetrahydroisoquinolines, which share structural similarities with the query compound, have been examined for dopamine-like abilities, indicating potential applications in neuropharmacology and the treatment of disorders related to dopamine dysregulation (Jacob, Nichols, Kohli, & Glock, 1981).

Pharmaceutical Chemistry

  • Drug Synthesis and Evaluation : The synthesis of quinoline derivatives, which are structurally related to the compound , has been explored for the development of new drugs. This includes studies on structure-activity relationships and the evaluation of biological activities, underscoring the compound's significance in pharmaceutical chemistry (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-3-12-27-13-4-5-17-14-16(6-8-20(17)27)10-11-25-22(28)23(29)26-19-15-18(24)7-9-21(19)30-2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZIFONVPCBXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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